molecular formula C10H22N2O B2861508 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine CAS No. 923225-16-5

2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine

Cat. No.: B2861508
CAS No.: 923225-16-5
M. Wt: 186.299
InChI Key: OTOBTLZVXNJQAW-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine is a chemical compound with a unique structure that includes a morpholine ring substituted with dimethyl groups

Preparation Methods

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine typically involves a Mannich reaction. This reaction uses formaldehyde and 2,6-dimethylmorpholine under reflux conditions for about 8 hours . The reaction conditions are carefully controlled to ensure the correct formation of the desired product. Industrial production methods may involve scaling up this reaction with appropriate safety and efficiency measures.

Chemical Reactions Analysis

2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:

  • 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
  • 6-(2,6-Dimethylmorpholino)nicotinaldehyde
  • 4-(N-Phenylcarbamoyl)-2,6-dimethylmorpholine

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-8-5-12(6-9(2)13-8)10(3,4)7-11/h8-9H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOBTLZVXNJQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C)(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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